molecular formula C9H9NO4 B1596444 1-(2-Nitrophenoxy)acetone CAS No. 5330-66-5

1-(2-Nitrophenoxy)acetone

Cat. No.: B1596444
CAS No.: 5330-66-5
M. Wt: 195.17 g/mol
InChI Key: PYVMIAYOZLGBQM-UHFFFAOYSA-N
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Description

1-(2-Nitrophenoxy)acetone is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2506. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-nitrophenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVMIAYOZLGBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063783
Record name 2-Propanone, 1-(2-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5330-66-5
Record name 1-(2-Nitrophenoxy)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5330-66-5
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Record name 2-Propanone, 1-(2-nitrophenoxy)-
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Record name 5330-66-5
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Record name 2-Propanone, 1-(2-nitrophenoxy)-
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Record name 2-Propanone, 1-(2-nitrophenoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-nitro-phenoxy)-propan-2-one
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Synthesis routes and methods I

Procedure details

The o-nitrophenoxyacetone is prepared by heating with agitation for five hours at about 65° C. a mixture which consists of 421.6 g (3.006 moles) of o-nitrophenol, 297.8 g (3.09 moles) of chloroacetone, 37.2 g (96%, 0.3615 moles) of sodium bromide, 277.2 g (3.3 moles) of sodium bicarbonate, 21.8 g (0.0647 moles) of aqueous tributylmethylammonium chloride (TBMAC), and 829 g of toluene. There is then added 9.0 g (0.093 mole) of additional chloroacetone to the mixture which is further heated at 65° C. for 2.5 hours (note, sample analysis indicated that the reaction was complete after 1.5 hours). There is then added, 570 g of water and the pH of the mixture is adjusted to 6.5–7 at 55° C. to 60° C. upon addition of 55 g of a 10% HCl solution. The phases are allowed to separate and the aqueous phase is removed.
Quantity
421.6 g
Type
reactant
Reaction Step One
Quantity
297.8 g
Type
reactant
Reaction Step Two
Quantity
37.2 g
Type
reactant
Reaction Step Three
Quantity
277.2 g
Type
reactant
Reaction Step Four
Quantity
9 g
Type
reactant
Reaction Step Five
Quantity
21.8 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
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Reaction Step Seven
Name
Quantity
570 g
Type
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Reaction Step Seven
Quantity
829 g
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

The preparation of benoxacor, a safener in the use of herbicides, is a three-stage process: in the first stage, o-nitrophenol is reacted with chloroacetone to give o-nitrophenoxyacetone; in the second stage, the compound is hydrogenated so as to obtain a benzoxazine, which is then acylated. This process is described in EP1283829.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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